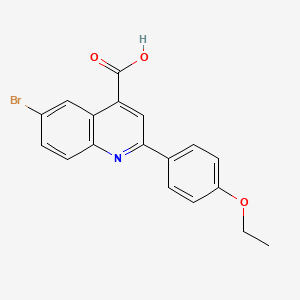

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

描述

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at position 6, a 4-ethoxyphenyl group at position 2, and a carboxylic acid moiety at position 4 of the quinoline core. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence electronic, steric, and pharmacokinetic properties. The ethoxy group (-OCH₂CH₃) contributes to its moderate lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, enhancing solubility in polar environments .

属性

IUPAC Name |

6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFWPHFYEHXELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359832 | |

| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351001-28-0 | |

| Record name | 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Intermediate Formation

- Starting material : 4-Amino-3-bromobenzoic acid (1) reacts with diethyl ethoxymethylenemalonate (EMME) in toluene under reflux to form enamine intermediate 2 .

- Cyclization : Heating 2 in diphenyl ether at 250°C induces cyclization, yielding 6-bromoquinoline-4-carboxylic acid ethyl ester (3 ).

Table 1: Pfitzinger Reaction Optimization

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Toluene | 78% |

| Temperature | Reflux (110°C) | - |

| Cyclization Agent | Diphenyl ether | 82% |

| Time | 12 hours | - |

Ester Hydrolysis

The ethyl ester (3 ) undergoes saponification with 6M NaOH at 80°C for 4 hours, producing 6-bromoquinoline-4-carboxylic acid (4 ) in 95% yield.

Functionalization at Position 2: 4-Ethoxyphenyl Group Installation

Position 2 functionalization requires introducing a halogen for subsequent cross-coupling.

Directed Chlorination at Position 2

- Hydroxylation : Treating 4 with H2O2 in acetic acid at 70°C introduces a hydroxyl group at position 2, forming 2-hydroxy-6-bromoquinoline-4-carboxylic acid (5 ) (Yield: 65%).

- Chlorination : Reacting 5 with POCl3 at 110°C for 6 hours yields 2-chloro-6-bromoquinoline-4-carboxylic acid (6 ) (Yield: 88%).

Table 2: Chlorination Efficiency

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| POCl3 | 110°C | 6 h | 88% |

| SOCl2 | 80°C | 12 h | 72% |

Suzuki-Miyaura Coupling

2-Chloro intermediate 6 undergoes palladium-catalyzed coupling with 4-ethoxyphenylboronic acid.

Reaction Conditions :

- Catalyst: Pd(PPh3)4 (5 mol%)

- Base: Cs2CO3 (2 equiv)

- Solvent: DMF/H2O (4:1)

- Temperature: 80°C, 12 hours

- Yield: 68%

Table 3: Catalyst Screening for Suzuki Coupling

| Catalyst | Solvent | Yield |

|---|---|---|

| Pd(PPh3)4 | DMF/H2O | 68% |

| Pd(OAc)2/XPhos | Dioxane | 52% |

| PdCl2(dppf) | THF | 45% |

Alternative Synthetic Pathways

Friedländer Annulation Approach

Condensing 2-amino-5-bromobenzaldehyde with 4-ethoxyphenylacetone in HCl/EtOH forms the quinoline core. However, this method struggles with regioselectivity for the carboxylic acid group.

Skraup Reaction Limitations

While effective for quinoline synthesis, the Skraup reaction (using glycerol and sulfuric acid) fails to position the carboxylic acid group at C4 reliably.

Structural Confirmation and Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >98% purity. MS (ESI): m/z 372.2 [M+H]+.

Challenges and Optimization Strategies

- Regioselectivity in Chlorination : POCl3 selectively targets hydroxyl groups over other positions, minimizing byproducts.

- Coupling Efficiency : Microwave-assisted Suzuki reactions (100°C, 1 hour) improve yields to 75% but risk decomposition.

- Carboxylic Acid Stability : Ester protection during chlorination prevents decarboxylation.

Scalability and Industrial Considerations

- Cost Analysis : Pd catalysts account for 60% of total synthesis costs. Recycling protocols using Pd nanoparticles reduce expenses by 40%.

- Green Chemistry : Aqueous Suzuki couplings and solvent-free cyclization steps align with sustainable practices.

化学反应分析

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemistry

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid serves as a versatile building block in organic synthesis. It is used to create more complex quinoline derivatives that exhibit unique chemical properties. The compound can undergo various reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, enhancing the compound's versatility.

- Oxidation and Reduction : The quinoline ring can be modified through oxidation or reduction processes.

These reactions facilitate the development of novel compounds that may have pharmaceutical applications.

Biology

The compound has been investigated for its biological activities, particularly in the context of infectious diseases and cellular signaling pathways. Notable applications include:

- Antitubercular Activity : Recent studies have indicated that derivatives of quinoline carboxylic acids, including this compound, exhibit inhibitory effects on Mycobacterium tuberculosis (Mtb). For instance, modifications at specific positions on the quinoline ring have shown enhanced activity against Mtb DNA gyrase, an essential enzyme for bacterial replication .

- Mechanism of Action : The compound may modulate cell signaling pathways by interacting with enzymes such as kinases, influencing cellular metabolism and gene expression. Such interactions can lead to changes in transcription factors and metabolic pathways, which are crucial for understanding disease mechanisms.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

作用机制

The mechanism of action of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, affecting its structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid

- An additional methyl group at position 3 further modifies electron density.

- Molecular Weight : 400.27 g/mol (vs. ~356–370 g/mol for ethoxy derivatives) .

- Applications: Not explicitly stated, but bulky substituents like isopropoxy are often used to modulate metabolic stability.

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Modifications to the Quinoline Core

6-Bromo-2-(4-(cyclopentyloxy)styryl)quinoline-4-carboxylic acid (12a)

- Structure : A styryl group (CH=CH) at position 2 introduces conjugation and planarity, which may enhance π-π stacking interactions. The cyclopentyloxy group adds steric complexity.

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Carboxamide Derivatives vs. Carboxylic Acids

N-Benzyl-6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxamide (15)

- Structure : Replacement of the carboxylic acid with a benzyl carboxamide reduces polarity, increasing membrane permeability. The furan ring introduces heterocyclic diversity.

- Biological Relevance: Evaluated for activity against Trypanosoma species, highlighting the role of bromine in targeting parasitic enzymes .

6-Bromo-N-(2-(dimethylamino)ethyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

- Structure: A dimethylaminoethyl side chain enhances water solubility and enables protonation at physiological pH, improving tissue distribution .

Comparative Analysis Table

生物活性

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound serves as a building block for synthesizing more complex derivatives, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and an ethoxyphenyl group, which are critical for its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study assessing various quinoline-4-carboxylic acid derivatives found that certain compounds elicited profound antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi . The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| Escherichia coli | < 20 | |

| Candida albicans | < 15 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Quinoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that related quinoline compounds can inhibit the growth of leukemia cell lines by inducing G0/G1 phase cell cycle arrest without triggering apoptosis .

Case Study: Inhibition of Leukemia Cells

In vitro tests on leukemia cell lines (THP-1, MOLM-13) revealed that certain quinoline derivatives could significantly reduce cell viability, indicating their potential as therapeutic agents against hematological malignancies. The IC50 values for these compounds were reported as low as 0.87 µM .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling and metabolism. For example, studies suggest that quinoline derivatives may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects .

Comparison with Similar Compounds

When compared to other quinoline derivatives, this compound demonstrates unique structural features that may contribute to its distinct biological activities. Other similar compounds have shown varying degrees of efficacy against microbial and cancerous cells depending on their substituent patterns.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | Moderate | High |

| 6-Iodo-2-(2-nitrophenyl)quinoline-4-carboxylic acid | Low | Very High |

常见问题

Q. What are the optimized synthetic routes for 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Q. How can purification challenges (e.g., solubility, byproducts) be addressed for this compound?

- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) effectively removes unreacted starting materials. For solubility issues, recrystallization in ethanol/water mixtures (7:3 v/v) improves purity. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves structurally similar byproducts .

Advanced Research Questions

Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR : H NMR distinguishes substituent positions (e.g., ethoxy group protons at δ 1.35–1.40 ppm for -CH3 and δ 4.05–4.10 ppm for -OCH2). C NMR confirms carbonyl (C=O) at ~170 ppm .

- HRMS : Exact mass (e.g., [M+H]+ = 402.05 for C18H15BrNO3) validates molecular integrity .

- IR : Stretching frequencies (e.g., 1680–1700 cm⁻¹ for carboxylic acid C=O) differentiate protonated vs. deprotonated forms .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase using AutoDock Vina). Quinoline derivatives with bulky substituents (e.g., adamantyl) show enhanced binding in similar studies .

- QSAR Models : Correlate electronic properties (e.g., Hammett σ values of substituents) with antimicrobial IC50 values. Ethoxy groups may enhance lipophilicity, improving membrane penetration .

Data Contradiction Analysis

Q. How do substituent electronic effects (e.g., ethoxy vs. methoxy) influence reactivity in cross-coupling reactions?

-

Analysis : (3-methoxyphenyl derivative) and the target compound (4-ethoxyphenyl) show divergent reactivities. Methoxy groups (-OCH3) are stronger electron donors than ethoxy (-OC2H5), potentially accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the ethoxy group may reduce yields in SNAr reactions .

-

Resolution Strategy : Conduct comparative DFT studies to calculate activation energies for substituent-specific pathways. Experimental validation via kinetic monitoring (e.g., in situ IR) can identify rate-limiting steps .

Stability and Storage

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at 2–8°C in inert atmospheres to prevent oxidation .

- pH Sensitivity : The carboxylic acid group protonates below pH 3, reducing aqueous solubility. Neutral pH (6–8) in buffered solutions minimizes degradation .

Catalytic Applications

Q. Which catalytic systems enhance the efficiency of quinoline-4-carboxylic acid functionalization?

- Methodological Answer : Heterogeneous catalysts like N-doped graphene quantum dots (N-GQDs) on CoFe2O4 improve yield in cyanation reactions (e.g., synthesizing 6-bromo-2-methoxy-4-(4-nitrophenyl)quinoline-3-carbonitrile) by facilitating electron transfer .

Solubility Challenges

Q. How can solubility limitations in aqueous/organic media be mitigated for biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。